4-(Chloromethyl)-4'-fluoro-1,1'-biphenyl 4-(Chloromethyl)-4'-fluoro-1,1'-biphenyl
Brand Name: Vulcanchem
CAS No.: 32193-95-6
VCID: VC16256511
InChI: InChI=1S/C13H10ClF/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8H,9H2
SMILES:
Molecular Formula: C13H10ClF
Molecular Weight: 220.67 g/mol

4-(Chloromethyl)-4'-fluoro-1,1'-biphenyl

CAS No.: 32193-95-6

Cat. No.: VC16256511

Molecular Formula: C13H10ClF

Molecular Weight: 220.67 g/mol

* For research use only. Not for human or veterinary use.

4-(Chloromethyl)-4'-fluoro-1,1'-biphenyl - 32193-95-6

Specification

CAS No. 32193-95-6
Molecular Formula C13H10ClF
Molecular Weight 220.67 g/mol
IUPAC Name 1-(chloromethyl)-4-(4-fluorophenyl)benzene
Standard InChI InChI=1S/C13H10ClF/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8H,9H2
Standard InChI Key HABHGBOCWJYINP-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CCl)C2=CC=C(C=C2)F

Introduction

Structural and Electronic Characteristics

The molecular structure of 4-(Chloromethyl)-4'-fluoro-1,1'-biphenyl consists of two benzene rings connected by a single bond, with substituents at the para positions. The chloromethyl (–CH2Cl) and fluorine (–F) groups introduce distinct electronic effects:

  • Chloromethyl Group: The electron-withdrawing chlorine atom increases the electrophilicity of the adjacent carbon, enabling nucleophilic substitution reactions. This group’s polarizability also enhances intermolecular interactions in crystalline phases .

  • Fluorine Atom: The strong electronegativity of fluorine modulates the electron density of the aromatic ring, influencing resonance stabilization and metabolic stability in bioactive derivatives .

Predicted Physicochemical Properties

PropertyValue/DescriptionBasis for Prediction
Molecular FormulaC13H10ClFElemental composition analysis
Molecular Weight220.67 g/molCalculated from atomic masses
Melting Point115–120 °C (estimated)Analogy to 4,4'-bis(chloromethyl)-biphenyl
SolubilityLow in water; soluble in THF, DCMSimilar chloromethyl biphenyls
Boiling Point290–300 °C (extrapolated)Structure-activity relationships

The compound’s crystalline structure is likely influenced by halogen-halogen interactions, as observed in related biphenyl systems .

Synthetic Routes and Optimization

The synthesis of 4-(Chloromethyl)-4'-fluoro-1,1'-biphenyl can be approached through modified Friedel-Crafts alkylation or sequential halogenation steps. A plausible method, inspired by protocols for analogous chloromethyl biphenyls , involves:

Step 1: Fluorination of Biphenyl
4-Fluoro-1,1'-biphenyl is synthesized via Ullmann coupling or directed ortho-metalation, introducing fluorine at the para position.

Step 2: Chloromethylation
The fluorinated biphenyl undergoes chloromethylation using paraformaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst (e.g., ZnCl2). This step parallels methods described for 4,4'-bis(chloromethyl)-biphenyl :

Reaction Conditions

  • Temperature: 25–35 °C

  • Catalyst: Zinc chloride (0.6 mol ratio relative to biphenyl)

  • Reaction Time: 22–26 hours

  • Yield: ~70–75% (estimated based on analogous reactions )

Key Challenges

  • Regioselectivity: Ensuring monosubstitution at the 4-position requires careful control of stoichiometry and reaction kinetics.

  • By-product Formation: Oligomers and di-substituted products may arise, necessitating purification via recrystallization or column chromatography .

Applications in Organic Synthesis

4-(Chloromethyl)-4'-fluoro-1,1'-biphenyl serves as a versatile building block in medicinal and materials chemistry:

Pharmaceutical Intermediates

  • Anticancer Agents: The chloromethyl group facilitates coupling with heterocycles (e.g., purines, pyrimidines) to create kinase inhibitors.

  • Antimicrobials: Fluorine enhances membrane permeability, improving bioavailability in quinolone derivatives.

Polymer Chemistry

  • Crosslinking Agents: The reactivity of –CH2Cl enables incorporation into epoxy resins and dendrimers, enhancing thermal stability .

Liquid Crystals

Fluorine’s electronegativity and the biphenyl core contribute to mesophase stability in display technologies, though this application remains exploratory.

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